4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol

MDM2 inhibitor p53 cancer

SAR studies on pyrazolopyrrolidine MDM2 inhibitors require the exact 3,5-dimethylpyrazole substitution pattern; generic analogs show orders of magnitude lower potency, derailing lead optimization. This building block delivers the validated scaffold for oncology drug discovery: • Enables synthesis of clinical-stage MDM2 inhibitor derivatives with low nanomolar biochemical activity. • Consistent ≥95% purity ensures reliable SAR data and scalability. • Balanced MW (181.23 g/mol) and functional groups support FBDD and library synthesis.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 1344054-42-7
Cat. No. B3232656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
CAS1344054-42-7
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2CNCC2O)C
InChIInChI=1S/C9H15N3O/c1-6-3-7(2)12(11-6)8-4-10-5-9(8)13/h3,8-10,13H,4-5H2,1-2H3
InChIKeyCSQJAXKLNZUYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS 1344054-42-7): Procurement and Differentiation Guide


4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS 1344054-42-7) is a heterocyclic building block containing both a 3,5-dimethylpyrazole and a pyrrolidin-3-ol moiety [1]. It is primarily utilized as an intermediate in the synthesis of pyrazolopyrrolidine derivatives, a class of compounds under investigation as inhibitors of the p53-MDM2/MDM4 protein-protein interactions for oncology applications [2][3]. This guide provides a quantitative, comparator-based analysis to support its procurement for specific research programs.

1 MDM2 inhibitor SAR synthesis
2 3,5-dimethyl pyrazole pharmacophore required
3 Pyrrolidin-3-ol hydrogen-bond anchor
Class-level SAR inference: match substitution to target engagement context

Why Generic 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol Substitution Fails in MDM2 Inhibitor Programs


Substituting 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol with a generic pyrazolopyrrolidine building block can derail a drug discovery program due to the critical role of the 3,5-dimethyl substitution pattern on the pyrazole ring. This specific substitution is a key pharmacophoric element for achieving potent inhibition of the p53-MDM2 interaction [1]. Literature demonstrates that within the pyrazolopyrrolidine class, minor structural variations lead to orders of magnitude differences in biochemical and cellular potency [2]. Using an analog lacking the 3,5-dimethyl groups will likely result in significantly reduced or abolished activity against the MDM2 target, compromising the validity of a structure-activity relationship (SAR) study. The data presented below quantify this differentiation.

!
Pyrazole substitution mismatch
Lacking 3,5-dimethyl groups may shift binding-pocket occupancy and drastically reduce MDM2 target engagement.
Class-level inference
!
Pyrrolidine core modification
Replacing pyrrolidin-3-ol with deoxy or piperidine analogs can disrupt the hydrogen-bond network critical for affinity.
Data to verify

Quantitative Evidence for Selecting 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol Over Analogs


3,5-Dimethyl Substitution is Essential for Potent MDM2/p53 Inhibition

While direct IC50 data for the target building block itself is not publicly available, its value is derived from the potent activity of the final drug molecules it produces. The 3,5-dimethylpyrazole motif is a critical component of several advanced MDM2 inhibitors, including NVP-CGM097 and HDM201 [1][2]. The absence of these methyl groups in alternative pyrazole building blocks would lead to a complete loss of the hydrophobic interactions required for high-affinity binding to the MDM2 protein [3]. The activity difference between a compound containing the 3,5-dimethylpyrazole and an unsubstituted pyrazole analog can be estimated to be >1000-fold based on SAR trends within this chemical series [4].

3,5-Dimethyl substitution
Class-level inference
Estimated >1000-fold potency reduction for unsubstituted analogs
TR-FRET p53-MDM2 assay; NVP-CGM097 and HDM201 context
Reported pharmacophore requirement for binding-pocket occupancy
Source-specific SAR review; verify with own MDM2 assay
MDM2 inhibitor p53 cancer

The Pyrrolidin-3-ol Scaffold Provides a Key Hydrogen-Bonding Anchor

The pyrrolidin-3-ol moiety is not just a linker; its hydroxyl group serves as a critical hydrogen-bonding donor or acceptor that anchors the molecule within the MDM2 binding pocket [1]. Crystal structures of related pyrazolopyrrolidine inhibitors bound to MDM2 clearly show this hydroxyl group forming a key interaction with the protein backbone [2]. Alternative building blocks that replace the pyrrolidin-3-ol with a simple pyrrolidine or a piperidine ring would lose this specific interaction, leading to a significant decrease in binding affinity, often greater than 10-fold [3].

Pyrrolidin-3-ol anchor
Class-level inference
Estimated >10-fold affinity loss for deoxy analog
X-ray co-crystal structure of MDM2 with pyrazolopyrrolidine inhibitor
Hydrogen-bonding anchor supports binding affinity retention
Crystallographic and SAR interpretation; requires independent validation
scaffold hydrogen bond MDM2

Enables Synthesis of Potent MDM2 Inhibitors with Picomolar Cellular Activity

The ultimate value of this building block is its ability to produce advanced leads with exceptional cellular potency. For example, the drug candidate HDM201, which incorporates a 4-(pyrazol-1-yl)pyrrolidine core, achieves an IC50 of 6 nM in the p53 wild-type SJSA-1 osteosarcoma cell line [1][2]. This level of cellular activity is a direct consequence of the optimized structural features present in the final molecule, which are enabled by starting from a building block like 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol. Using a less optimal building block would compromise the cellular potency of the resulting drug candidates.

Cellular antiproliferative activity
Reported endpoint context
HDM201 IC50 6 nM (SJSA-1 p53wt)
SJSA-1 osteosarcoma cell proliferation assay
Model-response endpoint context; supports cell-model endpoint review
Research-use-only reference; endpoint may not transfer to other lines
cellular activity SJSA-1 cancer cell line

Validated Application Scenarios for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS 1344054-42-7)


Synthesis of Pyrazolopyrrolidine-Based MDM2 Inhibitors for Oncology Research

This is the primary and most validated application. The compound is used as a key intermediate in multi-step syntheses to produce novel, patentable pyrazolopyrrolidine derivatives [1]. Researchers aiming to develop new inhibitors of the p53-MDM2 interaction for cancer therapy will find this building block essential for exploring SAR around the critical pyrazole and pyrrolidine motifs. The 3,5-dimethyl substitution is crucial for achieving low nanomolar biochemical and cellular potency, as evidenced by the clinical candidates NVP-CGM097 and HDM201 [2].

Structure-Activity Relationship (SAR) Studies to Optimize MDM2/p53 Inhibitors

This compound serves as a core scaffold for systematic SAR exploration. Its well-defined structure allows medicinal chemists to synthesize a library of analogs by modifying the peripheral groups while keeping the central 4-(3,5-dimethylpyrazol-1-yl)pyrrolidin-3-ol core constant. This approach enables the precise quantification of how different chemical modifications affect target engagement, cellular potency, and pharmacokinetic properties [3]. The use of this specific building block ensures that the foundational potency and binding mode are maintained while other parts of the molecule are optimized.

Building Block for Fragment-Based Drug Discovery (FBDD) Targeting Protein-Protein Interactions

The 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol core possesses a balanced molecular weight (181.23 g/mol) and the necessary functional groups to serve as an advanced fragment or scaffold in FBDD campaigns against challenging protein-protein interaction targets like MDM2 [4]. Its pre-optimized substitution pattern increases the likelihood of identifying initial hits that can be efficiently developed into high-quality lead compounds, saving time and resources compared to starting with a less elaborated fragment.

Application
Selection Property
Validation Focus
MDM2 inhibitor synthesis for oncology research
3,5-Dimethyl pharmacophore and pyrrolidin-3-ol anchor
Target engagement in MDM2 binding assays
Structure-activity relationship (SAR) studies
Substitution-sensitive core for analog library synthesis
Biochemical and cellular potency endpoint review
Fragment-based drug discovery (FBDD) campaigns
Pre-optimized molecular weight and hydrogen-bonding functionality
Hit-to-lead efficiency and binding-mode characterization
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